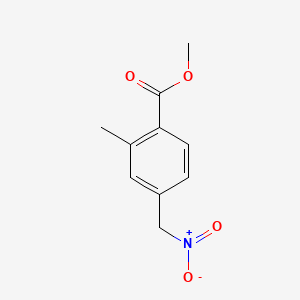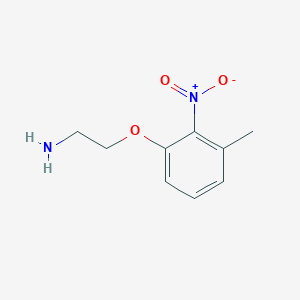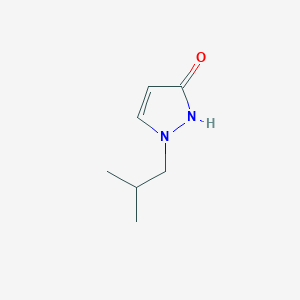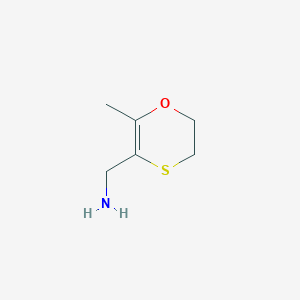
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiin with methanamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituents introduced .
Scientific Research Applications
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including viral infections and cancer.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine involves its interaction with specific molecular targets and pathways within cells. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viral DNA. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6-dihydro-1,4-oxathiine: A closely related compound with similar chemical properties but lacking the methanamine group.
Carboxin: A fungicide with a similar oxathiin ring structure but different substituents, used in agriculture.
Uniqueness
(2-Methyl-5,6-dihydro-1,4-oxathiin-3-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NOS |
|---|---|
Molecular Weight |
145.23 g/mol |
IUPAC Name |
(6-methyl-2,3-dihydro-1,4-oxathiin-5-yl)methanamine |
InChI |
InChI=1S/C6H11NOS/c1-5-6(4-7)9-3-2-8-5/h2-4,7H2,1H3 |
InChI Key |
USYLZLHSAKUPOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SCCO1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




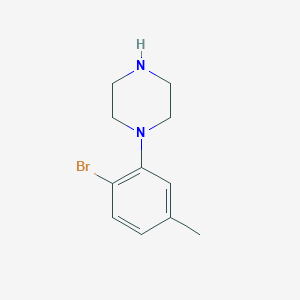

![(1S,4S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13586925.png)

![2-Amino-2-[4-(methoxymethyl)phenyl]acetic acid](/img/structure/B13586936.png)

